molecular formula C19H19F3N2O B244686 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

Katalognummer B244686
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: OJMJVRGSAGAIAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a crucial component of B-cell receptor signaling pathway.

Wirkmechanismus

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide selectively targets BTK, which is a key component of the B-cell receptor signaling pathway. BTK is essential for B-cell activation and proliferation, and its dysregulation has been implicated in various diseases, including B-cell malignancies and autoimmune disorders. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide inhibits BTK by binding to its active site, thereby preventing downstream signaling events that lead to B-cell activation and proliferation.
Biochemical and Physiological Effects:
2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has been shown to have potent inhibitory effects on B-cell activation and proliferation in preclinical studies. In addition, 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, further supporting its potential therapeutic applications in these diseases. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical studies, suggesting its potential as a treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has also demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral bioavailability and long half-life. However, 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several areas of future research that could further elucidate the potential therapeutic applications of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide. One area of interest is the combination of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide with other targeted therapies, such as PI3K inhibitors or CD20 antibodies, to enhance its antitumor activity. Another area of interest is the investigation of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide in clinical trials, particularly in patients with B-cell malignancies and autoimmune disorders.

Synthesemethoden

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide can be synthesized using a multistep process involving the reaction of 2-bromo-5-(trifluoromethyl)benzene with 1-pyrrolidinecarboxamide, followed by N-alkylation with 2-bromoacetophenone. The resulting product is then subjected to a series of purification steps, including chromatography, to obtain the final product.

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has demonstrated significant antitumor activity against B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. 2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide has also shown promise as a potential treatment for autoimmune disorders, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation.

Eigenschaften

Molekularformel

C19H19F3N2O

Molekulargewicht

348.4 g/mol

IUPAC-Name

2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)15-8-9-17(24-10-4-5-11-24)16(13-15)23-18(25)12-14-6-2-1-3-7-14/h1-3,6-9,13H,4-5,10-12H2,(H,23,25)

InChI-Schlüssel

OJMJVRGSAGAIAS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3

Kanonische SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.